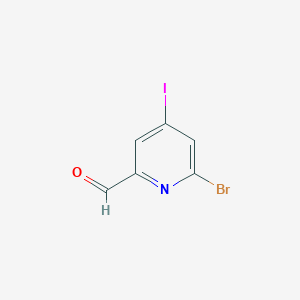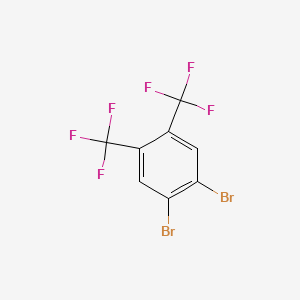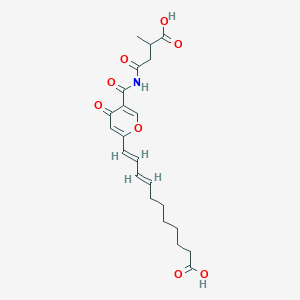
(8E,10E)-11-(5-((3-Carboxybutanoyl)carbamoyl)-4-oxo-4H-pyran-2-yl)undeca-8,10-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microsphaerone A is a long-chain fatty acid with the IUPAC name (8E,10E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undeca-8,10-dienoic acid . It is a naturally occurring compound that has been identified in various fungal species, particularly those belonging to the genus Preussia . Microsphaerone A is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Microsphaerone A involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyran ring, the introduction of the carboxybutanoyl group, and the formation of the long-chain fatty acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of Microsphaerone A may involve fermentation processes using fungal strains known to produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate Microsphaerone A. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Microsphaerone A undergoes various chemical reactions, including:
Oxidation: Microsphaerone A can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs of Microsphaerone A.
Scientific Research Applications
Microsphaerone A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying fatty acid metabolism and synthesis.
Biology: Microsphaerone A is studied for its role in fungal physiology and its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: Microsphaerone A is investigated for its potential use in the development of bio-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Microsphaerone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism. Microsphaerone A may also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Microsphaerone A can be compared with other long-chain fatty acids and their derivatives. Similar compounds include:
Linoleic Acid: A polyunsaturated fatty acid with similar structural features.
Arachidonic Acid: Another long-chain fatty acid involved in inflammatory responses.
Eicosapentaenoic Acid: A fatty acid known for its anti-inflammatory properties.
Uniqueness: Microsphaerone A is unique due to its specific structural features, including the pyran ring and the carboxybutanoyl group
Properties
Molecular Formula |
C22H27NO8 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(8E,10E)-11-[5-(3-carboxybutanoylcarbamoyl)-4-oxopyran-2-yl]undeca-8,10-dienoic acid |
InChI |
InChI=1S/C22H27NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b6-4+,10-8+ |
InChI Key |
VXFQAPGOPXEMPB-ONNLMXTPSA-N |
Isomeric SMILES |
CC(CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/C=C/CCCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CC=CCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


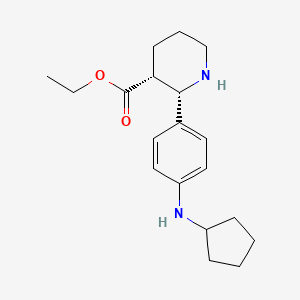

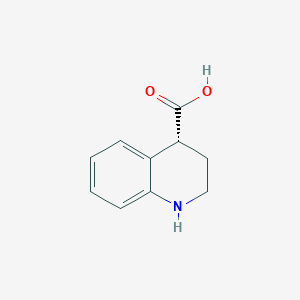
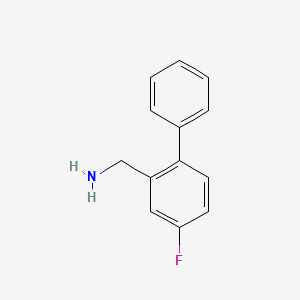
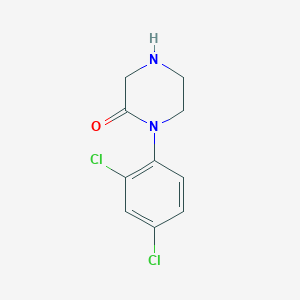

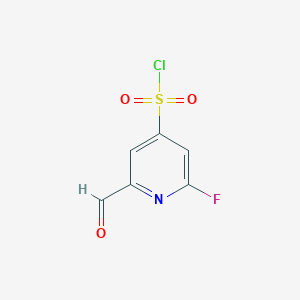
![5-Methoxy-2-vinyl-1H-benzo[D]imidazole](/img/structure/B14860177.png)
![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide](/img/structure/B14860198.png)
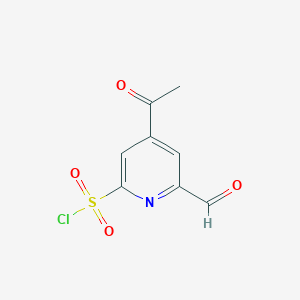
![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)
